2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, featuring a bicyclic ring system with a sulfur atom (thia) and a nitrogen atom (aza), along with a difluorophenyl group and a methanone functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the heteroatoms (nitrogen and sulfur), the difluorophenyl group, and the methanone functional group. These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heteroatoms, the difluorophenyl group, and the methanone functional group could impact properties such as polarity, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Drug Design Applications
Stereoselective Synthesis Techniques
Researchers have developed methods for the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, leading to compounds that are promising in the field of drug design. The synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones demonstrates a convenient alternative for preparing compounds considered more promising for drug design due to their unconventional C-fused bicyclic β-lactam structure (Mollet, D’hooghe, & Kimpe, 2012).
Advanced Building Blocks for Drug Discovery
The intramolecular photochemical [2+2]-cyclization of acetophenone enamides has been used to generate 2-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery. This method facilitates the synthesis of a conformationally restricted analogue of proline, highlighting its potential in the discovery and development of new drugs (Druzhenko et al., 2018).
Antibacterial Spectrum Extensions
CP-45,899, a β-lactamase inhibitor structurally related to the compound , has been shown to extend the antibacterial spectrum of β-lactams against resistant bacteria. This underscores the potential of structurally related compounds in combating antibiotic resistance (English et al., 1978).
Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NOS/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYVEJZGQCTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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